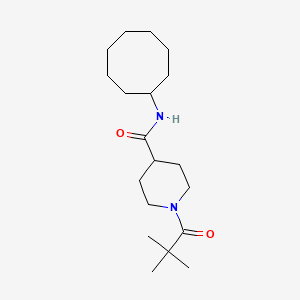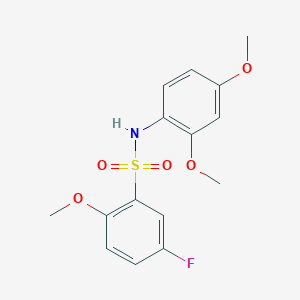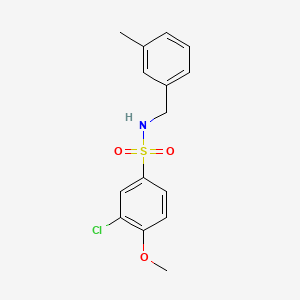![molecular formula C17H19N3O B4446584 7-methyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4446584.png)
7-methyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
7-methyl-2-[(2-phenylethyl)amino]-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MEOPQ and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of MEOPQ is not fully understood, but it is believed to involve the modulation of neurotransmitter systems, including dopamine and serotonin. MEOPQ has been shown to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. MEOPQ has also been shown to bind to specific receptors in the brain, including the 5-HT2A receptor.
Biochemical and Physiological Effects:
MEOPQ has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cancer cell growth, and the reduction of inflammation. MEOPQ has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEOPQ has several advantages for lab experiments, including its high purity and stability. However, MEOPQ is also relatively expensive and may require specialized equipment and expertise for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the study of MEOPQ, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for neurological disorders and cancer, and the investigation of its effects on other neurotransmitter systems. Additionally, the potential side effects and toxicity of MEOPQ should be further explored to ensure its safety for human use.
In conclusion, MEOPQ is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MEOPQ has shown promise as a potential drug candidate for the treatment of neurological disorders and cancer, but further research is needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
MEOPQ has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MEOPQ has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, MEOPQ has been studied for its effects on neurotransmitter systems, including dopamine and serotonin. In cancer research, MEOPQ has been evaluated for its potential as an anticancer agent.
Propiedades
IUPAC Name |
7-methyl-2-(2-phenylethylamino)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-9-15-14(16(21)10-12)11-19-17(20-15)18-8-7-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUCTOIQNHCLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4446508.png)

![N-[3-(1-azepanyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4446539.png)


![6-[(4-methyl-1-piperidinyl)carbonyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446558.png)
![2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-methylbutanamide](/img/structure/B4446561.png)
![N-(2-methoxyethyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4446562.png)
![1-(2,2-dimethylpropanoyl)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-4-piperidinecarboxamide](/img/structure/B4446566.png)
![N-1,3-benzodioxol-5-yl-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4446572.png)
![2-[3-[3-(isobutyrylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-methylphenyl)propanamide](/img/structure/B4446574.png)
![N-[3-(1-azepanyl)propyl]-2-chloro-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4446578.png)
![5-methyl-3-(4-methylphenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4446599.png)
